methyl 1-benzyl-6-methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
CAS No.: 321680-22-2
Cat. No.: VC11961522
Molecular Formula: C20H19N3O5
Molecular Weight: 381.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 321680-22-2 |
|---|---|
| Molecular Formula | C20H19N3O5 |
| Molecular Weight | 381.4 g/mol |
| IUPAC Name | methyl 3-benzyl-4-methyl-6-(2-nitrophenyl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C20H19N3O5/c1-13-17(19(24)28-2)18(15-10-6-7-11-16(15)23(26)27)21-20(25)22(13)12-14-8-4-3-5-9-14/h3-11,18H,12H2,1-2H3,(H,21,25) |
| Standard InChI Key | GVADSEAAFZHNBM-UHFFFAOYSA-N |
| SMILES | CC1=C(C(NC(=O)N1CC2=CC=CC=C2)C3=CC=CC=C3[N+](=O)[O-])C(=O)OC |
| Canonical SMILES | CC1=C(C(NC(=O)N1CC2=CC=CC=C2)C3=CC=CC=C3[N+](=O)[O-])C(=O)OC |
Introduction
Structural and Molecular Characteristics
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 381.4 g/mol |
| logP | Not reported |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 81.888 Ų |
| Solubility | Data unavailable |
Synthesis and Reaction Pathways
Biginelli Reaction-Based Synthesis
The compound is synthesized via the Biginelli reaction, a one-pot, three-component condensation of:
-
Benzaldehyde derivative: Provides the aryl group at position 4.
-
Ethyl acetoacetate: Contributes the β-ketoester moiety for ring formation.
-
N-Benzylurea: Introduces the benzyl-substituted urea component.
The reaction is typically catalyzed by Brønsted or Lewis acids (e.g., HCl, ) in ethanol or methanol under reflux. Yields are moderate (40–60%), with purity dependent on recrystallization solvents.
Post-Synthesis Modifications
The compound undergoes several characteristic transformations:
-
Oxidation: Treatment with under acidic conditions oxidizes the tetrahydropyrimidine ring to a pyrimidine, enhancing aromaticity and altering biological activity.
-
Hydrolysis: Exposure to cleaves the methyl ester to a carboxylic acid, increasing water solubility but reducing membrane permeability.
Chemical Reactivity and Stability
Electrophilic and Nucleophilic Sites
-
Nitro group: Acts as an electrophilic center, participating in reduction reactions to form amines () under catalytic hydrogenation.
-
Carbonyl groups: The ketone at position 2 and ester at position 5 are susceptible to nucleophilic attack, enabling functionalization via Grignard reagents or hydrazines.
Degradation Pathways
-
Photodegradation: The nitro group renders the compound light-sensitive, necessitating storage in opaque containers to prevent radical-mediated decomposition.
-
Hydrolytic Instability: The ester linkage hydrolyzes slowly in aqueous buffers (pH > 7), limiting its shelf life.
Biological Activity and Mechanistic Insights
Hypothesized Targets and Mechanisms
While specific bioactivity data remain unpublished, structural analogs suggest potential interactions with:
-
DNA topoisomerases: The planar nitroaromatic system may intercalate DNA, inhibiting replication in microbial or cancer cells.
-
Enzymatic redox systems: Nitroreductases in anaerobic bacteria could reduce the nitro group to cytotoxic radicals, conferring selective antimicrobial activity.
Table 2: Comparison with Structural Analogs
Future Research Directions
Synthetic Optimization
-
Catalyst screening: Exploring ionic liquids or heterogeneous catalysts (e.g., zeolites) to improve Biginelli reaction yields.
-
Stereoselective synthesis: Developing chiral catalysts to access enantiopure forms for pharmacokinetic studies.
Biological Screening
-
In vitro assays: Prioritizing testing against Staphylococcus aureus and HT-29 cancer cells to validate antimicrobial/anticancer hypotheses.
-
ADMET profiling: Assessing absorption, distribution, and toxicity to guide lead optimization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume